molecular formula C13H15F3N4 B8440802 2,3-Diamino-6-(3-trifluoromethyl-piperidin-1-yl)benzonitrile

2,3-Diamino-6-(3-trifluoromethyl-piperidin-1-yl)benzonitrile

Cat. No.: B8440802
M. Wt: 284.28 g/mol
InChI Key: YONNYTWNPFIRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-6-(3-trifluoromethyl-piperidin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C13H15F3N4 and its molecular weight is 284.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15F3N4

Molecular Weight

284.28 g/mol

IUPAC Name

2,3-diamino-6-[3-(trifluoromethyl)piperidin-1-yl]benzonitrile

InChI

InChI=1S/C13H15F3N4/c14-13(15,16)8-2-1-5-20(7-8)11-4-3-10(18)12(19)9(11)6-17/h3-4,8H,1-2,5,7,18-19H2

InChI Key

YONNYTWNPFIRLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C(=C(C=C2)N)N)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-3-nitro-6-(3-trifluoromethyl-piperidin-1-yl)benzonitrile (200 mg, 0.64 mmol), Fe (178 mg, 3.18 mmol), aqueous NH4Cl (5 mL) and EtOH (5 mL) was heated under Ar at 90° C. for 2 h. The mixture was thereafter basicified to pH ˜9-10 and filtered through celite and the celite pad was washed with EtOH and EtOAc. The organic layer was concentrated and the residue was extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was washed with Et2O to give the sub-title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
178 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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